ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of pyrrole derivatives, bromohydrazone formation, and subsequent cyclization reactions . Industrial production methods often optimize these steps to ensure high yield and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Scientific Research Applications
Ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other nitrogen-containing heterocycles such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Indole derivatives: Known for their significance in natural products and drugs, indole derivatives share some synthetic routes and biological activities with the compound .
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are structurally similar and have shown higher antiviral activity compared to some commercial drugs.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-4,11H,2,5H2,1H3,(H,10,13) |
InChI Key |
YVLFEGUGUHXYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=O)NCN2 |
Origin of Product |
United States |
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